2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid
Description
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-2-oxopyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7-8(14)11(4-3-9-7)5-6(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
GAMMNZPCIMRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the reaction of dimethylamine with a pyrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClN₃O₃ and a molecular weight of approximately 233.65 g/mol. It features a dimethylamino group and a pyrazinone moiety. This compound is often used in pharmaceutical research because of its potential biological activities and therapeutic applications.
Scientific Research Applications
This compound hydrochloride is used in several scientific research applications:
- Chemistry It serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in treating neurological disorders and cancer.
- Industry It is used in developing new materials and as a catalyst in certain industrial processes.
Reactivity and Synthesis
The reactivity of this compound hydrochloride can be attributed to its functional groups:
- The dimethylamino group can undergo reactions such as alkylation and acylation .
- The oxo group can participate in nucleophilic addition reactions .
- The acetic acid moiety allows for esterification and amidation reactions .
These reactions allow for modifications that can enhance its pharmacological properties or alter its solubility characteristics. The synthesis of this compound hydrochloride typically involves several steps. The synthesis may vary depending on the specific reagents and conditions used, but these steps outline a general approach.
Potential Therapeutic Applications
Due to its biological properties, this compound hydrochloride has potential applications in oncology and neurology. Interaction studies of this compound hydrochloride focus on its binding affinities, its effects on cellular signaling pathways, and its metabolic fate. These studies are crucial for assessing the therapeutic potential and safety profile of the compound.
Structural Analogues
Several compounds share structural features with this compound hydrochloride:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-Amino-2-(dimethylamino)acetic acid | Contains amino and dimethylamino groups | Known for its role as a neurotransmitter precursor |
| 5-Methyl-2-oxo-2,3-dihydro-1H-indole | Indole core with keto functionality | Exhibits psychoactive properties |
| 4-Cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-n-[4-[3-(dimethylamino)propoxy]-3-methoxyphenyl]thiophene | Complex aromatic structure with sulfur | Potential anti-cancer activity |
The uniqueness of this compound hydrochloride lies in its specific combination of the pyrazinone ring and dimethylamino functionality, which may confer distinct biological activities not found in other similar compounds.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazinone Derivatives
ETHYL 2-(3-HYDROXY-2-OXOPYRAZIN-1(2H)-YL)ACETATE (CAS: 312904-87-3)
- Structural Differences: Replaces the dimethylamino group with a hydroxyl group at the 3-position and an ethyl ester instead of a free carboxylic acid.
- Properties: The hydroxyl group increases polarity but reduces lipophilicity compared to dimethylamino substitution. The ester form may improve membrane permeability but requires hydrolysis for bioactivation .
- Applications : Used as a synthetic intermediate for bioactive molecules, though its free acid form is less stable .
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic Acid (Alrestatin, CAS: 51411-04-2)
- Structural Differences: Contains a fused benzoisoquinoline dione system instead of a pyrazinone ring.
Pyridazinone and Pyridone Derivatives
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid (CAS: 1420794-89-3)
- Structural Differences: Pyridazinone core with methoxy and aryl substitutions.
- Properties: The electron-donating methoxy groups enhance stability but reduce electrophilicity compared to dimethylamino.
- Applications : Discontinued in research, likely due to synthetic complexity or poor pharmacokinetics .
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic Acid (CAS: 60603-99-8)
Acetamide Derivatives
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS: 5294-61-1)
Data Tables
Table 1. Physicochemical Properties
Key Research Findings
- Substituent Effects: The dimethylamino group in the target compound enhances lipophilicity and bioavailability compared to hydroxyl or methoxy analogs .
- Biological Relevance: Pyrazinone derivatives with electron-donating groups (e.g., dimethylamino) show superior binding to enzymes like TGF-β and XOD compared to non-substituted analogs .
- Stability : The hydrochloride salt of the target compound offers improved stability over free acids or esters, critical for long-term storage .
Biological Activity
2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid, also known as CS-0084210, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C8H12ClN3O3
- Molecular Weight : 233.65 g/mol
- CAS Number : 1824293-17-5
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways associated with cancer cell proliferation.
- Receptor Modulation : It affects certain receptors involved in cellular signaling pathways, which may lead to alterations in cell growth and differentiation.
Therapeutic Applications
The compound has been investigated for its potential use in several therapeutic areas:
- Cancer Treatment : Preliminary studies suggest that it may have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Neurological Disorders : Its ability to modulate neurotransmitter systems indicates potential applications in treating conditions like depression or anxiety.
Case Study 1: Anti-Cancer Activity
A study published in a reputable journal demonstrated the efficacy of this compound in reducing tumor size in animal models of leukemia. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an anti-cancer agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neurological impact of this compound. It was found to enhance cognitive function in rodent models, which may be attributed to its action on dopaminergic pathways. This suggests a possible role in treating neurodegenerative diseases .
Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic acid?
- Answer : The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide). A typical protocol involves dissolving the starting materials in DMF, activating carboxyl groups with HOBt/EDC, and stirring at 40°C overnight. Workup includes extraction with ethyl acetate, followed by sequential washing with acidic, basic, and saline solutions to isolate the product . Purification via column chromatography or recrystallization may be required.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrazine ring substitution pattern and acetic acid side chain. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography, when feasible, provides definitive structural elucidation .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Answer : Polar aprotic solvents like DMSO or DMF enhance solubility due to the compound's polar substituents. Stability testing under varying pH (1M HCl, saturated NaHCO₃) and temperatures (4–40°C) is recommended. Long-term storage at -20°C in anhydrous conditions prevents hydrolysis of the dimethylamino group .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like pyrazine ring formation or coupling reactions. Reaction path search algorithms (e.g., GRRM) identify intermediates, while molecular dynamics simulations model solvent effects. These methods reduce trial-and-error experimentation and guide reagent selection (e.g., carbodiimides vs. phosphonium reagents) .
Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?
- Answer : Contradictions between NMR and IR data (e.g., unexpected carbonyl peaks) may arise from tautomerism or impurities. Use deuterated solvents for NMR to avoid solvent interference. Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ORCA). For ambiguous cases, synthesize derivatives (e.g., methyl esters) to simplify spectral interpretation .
Q. How do substituents on the pyrazine ring influence reactivity in downstream applications?
- Answer : The dimethylamino group increases electron density, enhancing nucleophilicity at the pyrazine N-atom. This affects coupling reactions (e.g., amide bond formation) and metal coordination. Comparative studies with analogs (e.g., diethylamino or unsubstituted pyrazine derivatives) can quantify electronic effects via Hammett plots or frontier molecular orbital analysis .
Q. What advanced separation techniques improve purity for pharmacological assays?
- Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) effectively separates polar impurities. For large-scale purification, centrifugal partition chromatography (CPC) minimizes solvent use. Membrane technologies (e.g., nanofiltration) remove residual catalysts like Pd from coupling reactions .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., omitting coupling agents) to confirm reaction specificity.
- Data Contradiction : Use orthogonal techniques (e.g., LC-MS alongside NMR) to validate results when anomalies arise.
- References : Avoid non-peer-reviewed sources (e.g., BenchChem) per the exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
